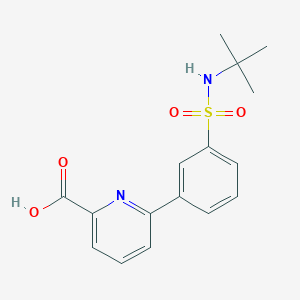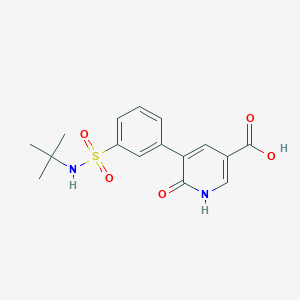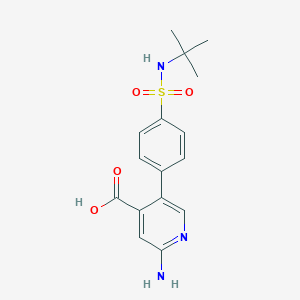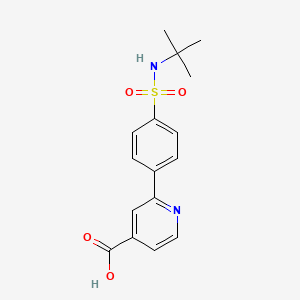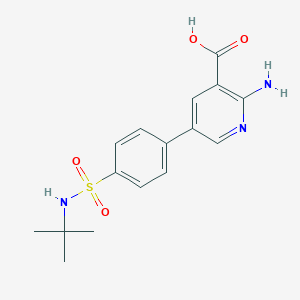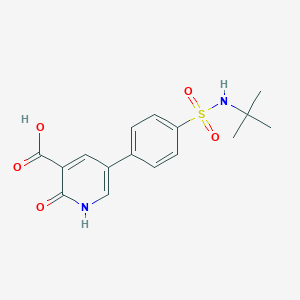
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (3-BTPA) is an organic compound with a molecular formula of C13H17NO4S and a molecular weight of 285.35 g/mol. 3-BTPA is a versatile and widely used compound in the laboratory and in scientific research. It is used in a variety of applications, including synthesis of other compounds, as a reagent, in biochemical and physiological studies, and as a reactant in drug development. In
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in drug development, and as a tool for biochemical and physiological studies. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in the synthesis of other compounds, such as the anti-inflammatory drug indomethacin and the anti-diabetic drug glimepiride.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have anti-inflammatory, antioxidant, and anti-diabetic effects. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% may have an inhibitory effect on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in a wide range of pH levels. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is non-toxic and non-irritating, making it safe to use in experiments.
The limitations of using 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments include its low solubility in water and its limited availability in certain concentrations. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not stable in extreme pH levels, and it can be degraded by light, heat, and oxygen.
Future Directions
In the future, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of compounds. Furthermore, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to develop new synthesis methods and to study the effects of compounds on enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Finally, 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new analytical methods and laboratory techniques.
Synthesis Methods
3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is produced commercially through a multi-step synthesis process. The first step is the formation of the 4-t-butylsulfamoylphenyl group by reacting 4-t-butylsulfonyl chloride with phenol in a solvent such as dichloromethane. The second step is the formation of the picolinic acid moiety by reacting the 4-t-butylsulfamoylphenyl group with pyridine in a solvent such as acetonitrile. The third step is the coupling of the 4-t-butylsulfamoylphenyl group and the picolinic acid moiety to form 3-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGIZNZERIYNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


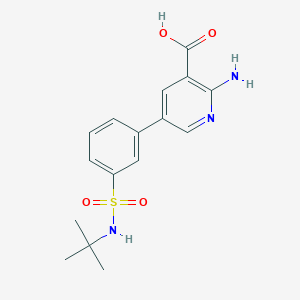
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
